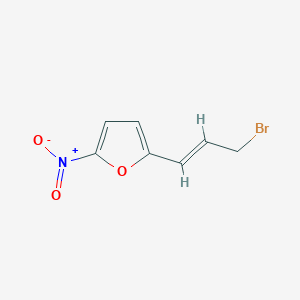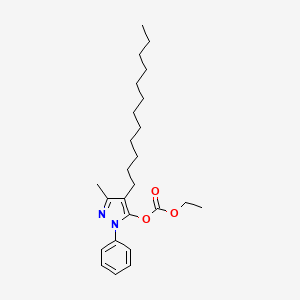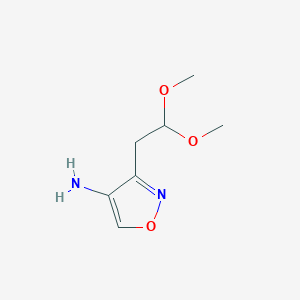
Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by a tetrahydrofuran ring substituted with two methyl groups at the 2-position and a phenylpropanoate ester group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate typically involves the esterification of 2,2-dimethyltetrahydrofuran-3-ol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: The tetrahydrofuran ring in 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active phenylpropanoic acid moiety. This moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyltetrahydrofuran: A related compound with a similar tetrahydrofuran ring but different substitution pattern.
3-Phenylpropanoic Acid: The acid component of the ester, which can be compared to other phenylpropanoic acid derivatives.
Tetrahydrofuran: The parent compound of the tetrahydrofuran ring system.
Uniqueness: 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is unique due to the combination of its tetrahydrofuran ring and phenylpropanoate ester group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
652161-30-3 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2,2-dimethyloxolan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(10-11-17-15)18-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI-Schlüssel |
SRFVWNFFNWKCRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCO1)OC(=O)CCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


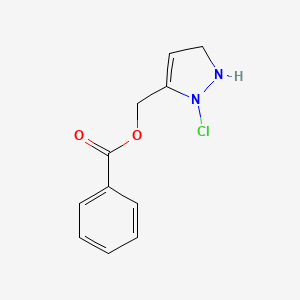
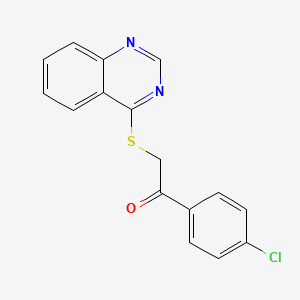
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)

![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
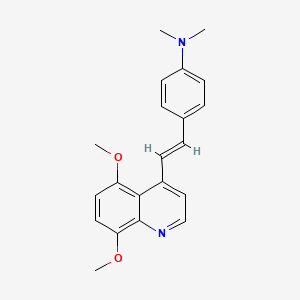
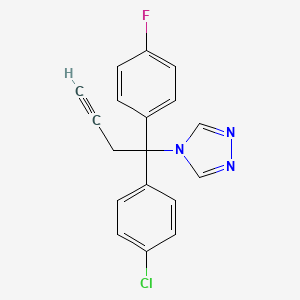
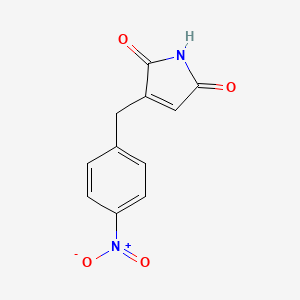
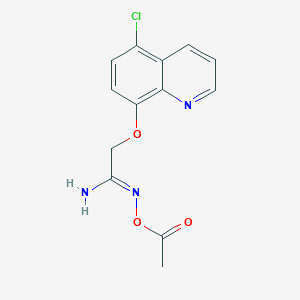
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
